molecular formula C28H25BrN2O B11950008 3-Benzyl-5,6-dimethyl-1-(2-(2-naphthyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide CAS No. 853348-58-0

3-Benzyl-5,6-dimethyl-1-(2-(2-naphthyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide

Cat. No.: B11950008
CAS No.: 853348-58-0
M. Wt: 485.4 g/mol
InChI Key: ZJNCOZFXVLJWEI-UHFFFAOYSA-M
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Description

3-Benzyl-5,6-dimethyl-1-(2-(2-naphthyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5,6-dimethyl-1-(2-(2-naphthyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with benzyl bromide to introduce the benzyl group.

    Introduction of Naphthyl Group: The naphthyl group is introduced through a Friedel-Crafts acylation reaction using 2-naphthoyl chloride.

    Quaternization: The final step involves the quaternization of the benzimidazole nitrogen with methyl bromide to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can occur at the carbonyl group of the naphthyl moiety.

    Substitution: Nucleophilic substitution reactions can take place at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the benzylic position can lead to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: Substitution reactions can produce various alkylated or aminated benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-5,6-dimethyl-1-(2-(2-naphthyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide involves its interaction with molecular targets such as enzymes or DNA. The benzimidazole core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a naphthyl group.

    5,6-Dimethylbenzimidazole: Lacks the benzyl and naphthyl groups.

Uniqueness

3-Benzyl-5,6-dimethyl-1-(2-(2-naphthyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide is unique due to the presence of both benzyl and naphthyl groups, which may enhance its biological activity and specificity compared to simpler benzimidazole derivatives.

Properties

CAS No.

853348-58-0

Molecular Formula

C28H25BrN2O

Molecular Weight

485.4 g/mol

IUPAC Name

2-(3-benzyl-5,6-dimethylbenzimidazol-3-ium-1-yl)-1-naphthalen-2-ylethanone;bromide

InChI

InChI=1S/C28H25N2O.BrH/c1-20-14-26-27(15-21(20)2)30(19-29(26)17-22-8-4-3-5-9-22)18-28(31)25-13-12-23-10-6-7-11-24(23)16-25;/h3-16,19H,17-18H2,1-2H3;1H/q+1;/p-1

InChI Key

ZJNCOZFXVLJWEI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=CN2CC(=O)C3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5.[Br-]

Origin of Product

United States

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